molecular formula C21H22N2O2 B12161866 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one

Cat. No.: B12161866
M. Wt: 334.4 g/mol
InChI Key: JGBJCXKTMIEAGO-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one is a complex organic compound that features both isoquinoline and indole moieties. These structural motifs are often found in bioactive molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone.

    Formation of the Indole Moiety: The Fischer indole synthesis is a classic method, involving the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and indole units through a suitable linker, such as a propanone chain, using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be used to modify the indole or isoquinoline rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving isoquinoline and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one would depend on its specific interactions with biological targets. Typically, compounds with isoquinoline and indole structures can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one: Lacks the methoxy group on the indole ring.

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-hydroxy-1H-indol-1-yl)propan-1-one: Has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group on the indole ring in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one may confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyindol-1-yl)propan-1-one

InChI

InChI=1S/C21H22N2O2/c1-25-20-8-4-7-19-18(20)10-13-22(19)14-11-21(24)23-12-9-16-5-2-3-6-17(16)15-23/h2-8,10,13H,9,11-12,14-15H2,1H3

InChI Key

JGBJCXKTMIEAGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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